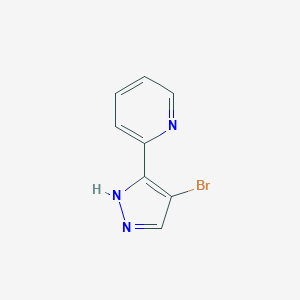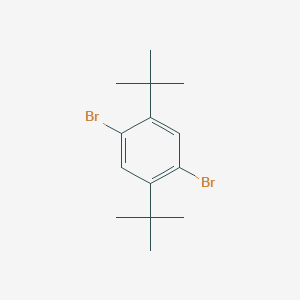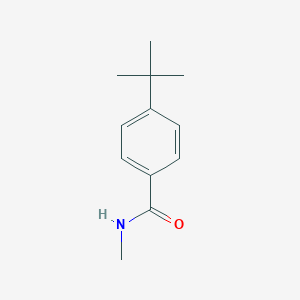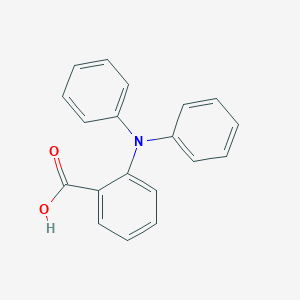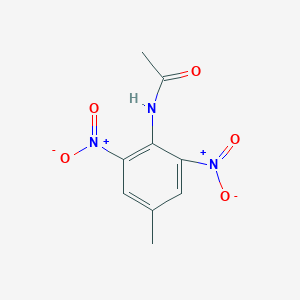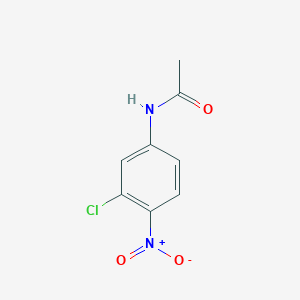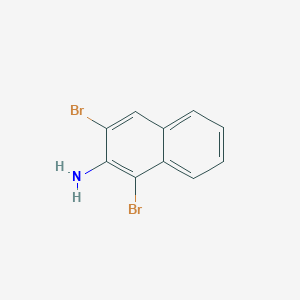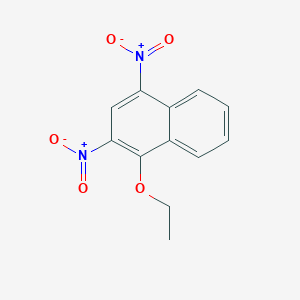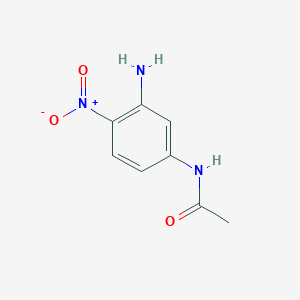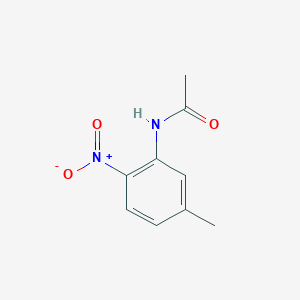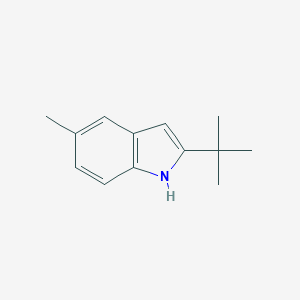![molecular formula C20H24N2O7 B189179 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 2129-52-4](/img/structure/B189179.png)
2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It is a potent agonist of the 5-HT2A receptor and has been found to induce hallucinogenic effects in humans. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.
作用機序
2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor family. The binding of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide to the 5-HT2A receptor results in the activation of intracellular signaling pathways, leading to changes in neurotransmitter release and neuronal activity. This ultimately results in the hallucinogenic effects of the drug.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide are similar to those of other hallucinogenic drugs. The drug induces changes in perception, mood, and thought processes. It also alters sensory perception, leading to visual and auditory hallucinations. 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been found to have a high affinity for the 5-HT2A receptor, which may contribute to its potent hallucinogenic effects.
実験室実験の利点と制限
The advantages of using 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in laboratory experiments include its potency and selectivity for the 5-HT2A receptor. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, the use of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in laboratory experiments is limited by its potential for abuse and its legal status in many countries.
将来の方向性
There are several future directions for research on 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. One area of interest is the development of new compounds that are more selective for the 5-HT2A receptor and have fewer side effects. Another area of research is the study of the long-term effects of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide on the brain and behavior. Finally, there is a need for further research on the potential therapeutic applications of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Conclusion:
In conclusion, 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic psychedelic drug that has been widely used in scientific research to study the mechanism of action of hallucinogenic drugs. The compound is relatively easy to synthesize and has a high affinity for the 5-HT2A receptor, which is responsible for mediating its hallucinogenic effects. While 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several advantages for laboratory experiments, its use is limited by its potential for abuse and its legal status in many countries. There are several future directions for research on 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, including the development of new compounds and the study of its long-term effects on the brain and behavior.
合成法
The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves the reaction between 2C-Halogeno-phenethylamine and 2-(4,5-dimethoxy-2-nitrophenyl)acetamide in the presence of a reducing agent such as tin(II) chloride. The resulting product is then acetylated with acetic anhydride to yield the final compound. The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been used extensively in scientific research to study the mechanism of action of hallucinogenic drugs. It has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of drugs such as LSD and psilocybin. 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been used to study the role of the 5-HT2A receptor in various physiological processes such as pain perception, appetite regulation, and sleep.
特性
CAS番号 |
2129-52-4 |
|---|---|
製品名 |
2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
分子式 |
C20H24N2O7 |
分子量 |
404.4 g/mol |
IUPAC名 |
2-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H24N2O7/c1-26-16-6-5-13(9-17(16)27-2)7-8-21-20(23)11-14-10-18(28-3)19(29-4)12-15(14)22(24)25/h5-6,9-10,12H,7-8,11H2,1-4H3,(H,21,23) |
InChIキー |
RPWWOUQNNOYCBE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |
その他のCAS番号 |
2129-52-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



